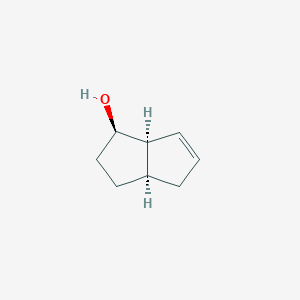

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol

説明

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol is a bicyclic monoterpenoid alcohol characterized by a pentalene backbone with a hydroxyl group at the 1-position. Its stereochemistry (1R,3aR,6aR) defines its three-dimensional conformation, which is critical for interactions in biological systems. The compound’s structural complexity and chirality make it a candidate for studying stereoselective binding, particularly in nuclear receptor complexes, as seen in related molecules like RJW (discussed below) .

特性

IUPAC Name |

(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-9H,2,4-5H2/t6-,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPILXVRHOMAVFE-BIIVOSGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@H]1CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and cyclization steps. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

科学的研究の応用

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industry.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

(1R,3aR,6aR)-Octahydropentalen-1-amine Hydrochloride

- Structure : Shares the pentalene backbone but substitutes the hydroxyl group with an amine, forming a hydrochloride salt.

- Properties : The amine group increases basicity (pKa ~9–10) compared to the alcohol (pKa ~16–18), enhancing water solubility via protonation. Molecular weight = 161.67 g/mol .

- Applications : Used as a building block in pharmaceutical intermediates, highlighting the role of functional groups in modulating bioavailability.

rac-(1R,3aR,6aS)-Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid

- Structure : Replaces the pentalene system with a fused cyclopenta-furan ring and a carboxylic acid group.

- Properties : The carboxylic acid (pKa ~4–5) increases acidity and hydrogen-bonding capacity compared to the alcohol. Molecular weight = 156.18 g/mol .

- Applications: Potential use in prodrug design due to its ionizable group.

Substituent and Stereochemical Variations

(1R,3aR,6aR)-5-Hexyl-4-phenyl-3a-(1-phenylethenyl)-hexahydropentalen-1-ol (RJW)

- Structure : Features hexyl, phenyl, and phenylethenyl substituents on the pentalene core.

- Properties :

(3aR,6aS)-3a,6-Dimethyl-hexahydropentalen

- Structure : Contains methyl groups at the 3a and 6 positions, altering ring strain and electron density.

- Spectroscopic Data :

Ring System Variations

rac-11-Selena-12,13-diazabicyclo[10.3.0]pentadeca-10a(13a),12-dien-1-ol

Data Table: Key Comparative Metrics

Research Findings and Implications

- Stereochemistry : The (1R,3aR,6aR) configuration in the target compound and RJW ensures optimal spatial alignment for receptor binding, as evidenced by RJW’s high-resolution co-crystal structure with LRH-1 .

- Hydrogen Bonding : The hydroxyl group in the target compound participates in hydrogen bonding (e.g., C–H⋯O interactions in analogous crystals), influencing solubility and crystallinity .

- Substituent Effects : Bulky groups in RJW improve binding affinity but may reduce metabolic stability, a trade-off critical for drug design .

生物活性

rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol is . The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological targets.

Antioxidant Activity

Research indicates that rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. The compound's mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thus mitigating oxidative stress in cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Studies have evaluated its efficacy against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol could be developed as a natural antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol have been investigated using various cancer cell lines. Preliminary results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results highlight the potential of this compound as a lead for anticancer drug development.

Case Studies

A recent case study focused on the synthesis and biological evaluation of rac-(1R,3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-ol demonstrated its efficacy as an anti-inflammatory agent. The study utilized a murine model to assess the compound's effects on inflammation markers.

Key Findings:

- Reduction in Inflammatory Cytokines: Treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels.

- Histological Analysis: Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。